molecular formula C21H20FN3O3S B13694698 Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B13694698
M. Wt: 413.5 g/mol
InChI Key: TTZSUPGPTJWLQE-UHFFFAOYSA-N
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Description

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a fluorophenoxy group, a phenylamino group, and a methylthio group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Ethanol, dichloromethane, dimethyl sulfoxide

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Reduced Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C21H20FN3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 4-[4-(3-fluorophenoxy)anilino]-6-methyl-2-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C21H20FN3O3S/c1-4-27-20(26)18-13(2)23-21(29-3)25-19(18)24-15-8-10-16(11-9-15)28-17-7-5-6-14(22)12-17/h5-12H,4H2,1-3H3,(H,23,24,25)

InChI Key

TTZSUPGPTJWLQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1NC2=CC=C(C=C2)OC3=CC(=CC=C3)F)SC)C

Origin of Product

United States

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